REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:14]=[CH:15][C:16]3[N:20]=[N:19][N:18]([CH3:21])[C:17]=3[CH:22]=2)[NH:9][NH:10][CH:11]=O)=[CH:4][CH:3]=1.C(O)(=O)C.[CH:27](=N)[NH2:28].O>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([N:9]2[CH:27]=[N:28][CH:11]=[N:10]2)[C:13]2[CH:14]=[CH:15][C:16]3[N:20]=[N:19][N:18]([CH3:21])[C:17]=3[CH:22]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
intermediate 7-a
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(NNC=O)C=1C=CC2=C(N(N=N2)C)C1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(N)=N
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
To the warm reaction mixture there
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with 2-propanol
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C=1C=CC2=C(N(N=N2)C)C1)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.45 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |